molecular formula C14H14F2N2OS B3016292 N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide CAS No. 1465334-48-8

N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide

Cat. No. B3016292
CAS RN: 1465334-48-8
M. Wt: 296.34
InChI Key: LJBFMCCBUKOTNU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of various acetamide derivatives has been explored in the provided studies. For instance, the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was achieved through a N-acylation reaction between 2-aminothiophene-3-carbonitrile and activated 2-(thiophen-2-yl)acetic acid . Similarly, a series of N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were synthesized via direct acylation reactions of 2-amino-2-(naphthalen-1-yl)acetonitrile . Another study reported the synthesis of novel 2-(4-cyano-3-fluoro-phenoxy)-N-(substituted phenyl) acetamides using 3-fluoro-4-cyanophenol as the primary compound . These studies demonstrate the versatility of acylation reactions in generating a variety of acetamide derivatives with potential biological activities.

Molecular Structure Analysis

X-ray crystallography was a common technique used to determine the molecular structures of the synthesized compounds. The crystal packing of the N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide was found to be stabilized by various hydrogen bonds . The solid-state properties of the N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives were also revealed through X-ray single crystallography . The study on 2-Chloro-N-(2,4-dinitrophenyl) acetamide provided insights into the intramolecular and intermolecular interactions within the crystal structure . These analyses are crucial for understanding the stability and potential reactivity of the compounds.

Chemical Reactions Analysis

The studies provided insights into the reactivity of the synthesized compounds. For example, the N-(cyano(naphthalen-1-yl)methyl)benzamide derivative with a 3,5-dinitrophenyl group exhibited a color transition in response to fluoride anion, indicating its potential as a colorimetric sensor . The reactivity of these compounds with DNA bases was also investigated, with some compounds showing the ability to transfer electrons to or from DNA bases, which could be relevant for their biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized compounds were characterized using various spectroscopic techniques. FT-IR, 1H and 13C NMR spectroscopy were used to characterize the compounds . The optical properties of 2-Chloro-N-(2,4-dinitrophenyl) acetamide were investigated using UV–vis spectrophotometry, revealing solvatochromic effects . The vibrational spectroscopic signatures of N–(4–chlorophenyl)–2–[(4,6–di–aminopyrimidin–2–yl)sulfanyl]acetamide were obtained through Raman and Fourier transform infrared spectroscopy . These properties are essential for understanding the behavior of the compounds in different environments and for their potential applications.

properties

IUPAC Name

N-(4-cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F2N2OS/c15-11-2-1-10(7-12(11)16)8-13(19)18-14(9-17)3-5-20-6-4-14/h1-2,7H,3-6,8H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJBFMCCBUKOTNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(C#N)NC(=O)CC2=CC(=C(C=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F2N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Cyanothian-4-yl)-2-(3,4-difluorophenyl)acetamide

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